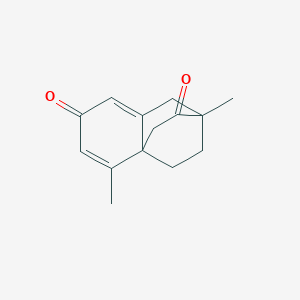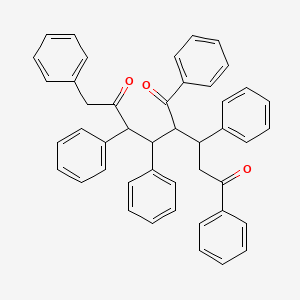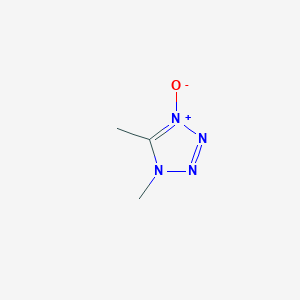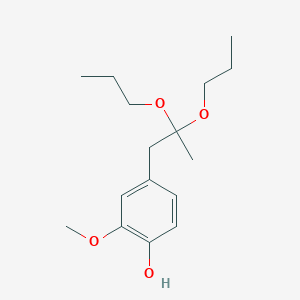
4-(2,2-Dipropoxypropyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dipropoxypropyl)-2-methoxyphenol: is an organic compound with the molecular formula C16H26O4 . This compound is characterized by the presence of a phenol group substituted with a 2-methoxy group and a 2,2-dipropoxypropyl group. It is a derivative of phenol, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dipropoxypropyl)-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol with 2,2-dipropoxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Dipropoxypropyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy and dipropoxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry: 4-(2,2-Dipropoxypropyl)-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Phenolic compounds are known to scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound’s antioxidant properties make it a candidate for the development of therapeutic agents aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In the industrial sector, this compound is used as a stabilizer in the production of polymers and plastics. Its ability to inhibit oxidation helps in enhancing the durability and longevity of these materials .
Mechanism of Action
The mechanism of action of 4-(2,2-Dipropoxypropyl)-2-methoxyphenol primarily involves its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with various molecular targets, including enzymes and receptors involved in oxidative stress pathways .
Comparison with Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Dimethoxyphenol: Another phenolic compound with antioxidant activity.
4-Methoxyphenol: A simpler phenolic compound used in various chemical syntheses.
Uniqueness: 4-(2,2-Dipropoxypropyl)-2-methoxyphenol is unique due to the presence of the 2,2-dipropoxypropyl group, which enhances its lipophilicity and potentially its ability to interact with lipid membranes. This structural feature may contribute to its effectiveness as an antioxidant and its stability in various applications .
Properties
CAS No. |
90176-86-6 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
4-(2,2-dipropoxypropyl)-2-methoxyphenol |
InChI |
InChI=1S/C16H26O4/c1-5-9-19-16(3,20-10-6-2)12-13-7-8-14(17)15(11-13)18-4/h7-8,11,17H,5-6,9-10,12H2,1-4H3 |
InChI Key |
ORCJRRWEOXTWFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)(CC1=CC(=C(C=C1)O)OC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


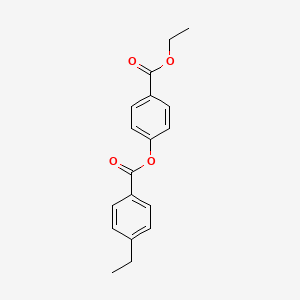


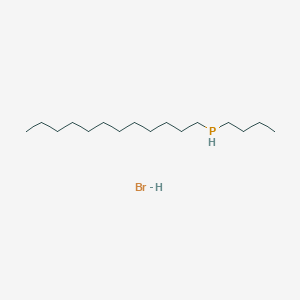
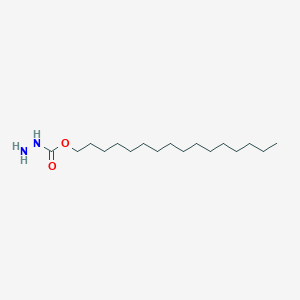
![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)
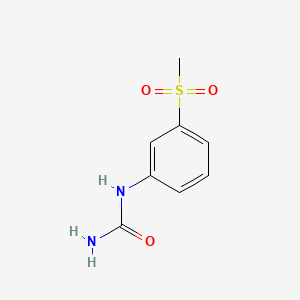
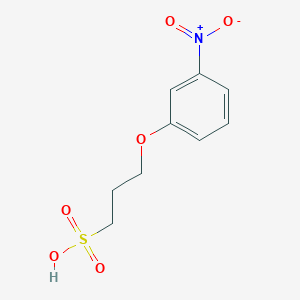
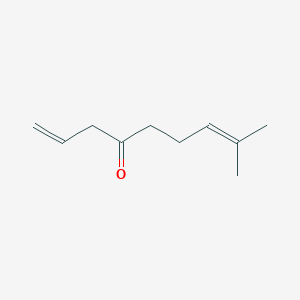
![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
